4-(1,2,3-Thiadiazol-4-yl)pyridine

Description

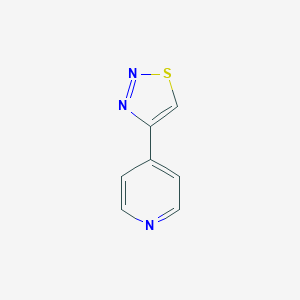

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBNSZNUEUONCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362993 |

Source

|

| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102253-71-4 |

Source

|

| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(1,2,3-Thiadiazol-4-yl)pyridine and its derivatives

An In-Depth Technical Guide to the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)pyridine and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-thiadiazole ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, finding applications in pharmaceuticals, agrochemicals, and materials science.[1][2] When integrated with a pyridine moiety, another cornerstone of medicinal chemistry, the resulting this compound framework presents a compelling target for drug discovery and development. This guide provides a comprehensive, in-depth exploration of the core synthetic strategies for preparing this molecule and its derivatives. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen methodologies, emphasizes the practical considerations for successful execution, and offers detailed, field-tested protocols. The primary focus is the Hurd-Mori reaction, a robust and versatile method for constructing the 1,2,3-thiadiazole ring from readily available precursors.

The Strategic Importance of the 1,2,3-Thiadiazole Scaffold

The five-membered 1,2,3-thiadiazole ring is a versatile pharmacophore associated with a wide array of biological functions, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents. The fusion of this scaffold with a pyridine ring, which is present in numerous approved drugs, creates a hybrid structure with significant potential for interacting with biological targets. This guide focuses on the synthesis of the 4-substituted pyridine isomer, a key building block for further chemical exploration.

Core Synthetic Approach: The Hurd-Mori Reaction

The most direct and widely employed method for synthesizing 4-substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction.[5][6] This reaction involves the dehydrative cyclization of a hydrazone derived from a ketone or aldehyde containing an α-methylene group, using thionyl chloride (SOCl₂) as the cyclizing and sulfur-donating agent.

Mechanistic Rationale

The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The Hurd-Mori reaction proceeds through a well-accepted pathway. The tosylhydrazone intermediate first reacts with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid and hydrogen chloride to yield the stable, aromatic 1,2,3-thiadiazole ring.

Below is a diagram illustrating the key mechanistic steps of the Hurd-Mori cyclization.

Caption: Key steps in the Hurd-Mori thiadiazole synthesis.

Overall Synthetic Workflow

The synthesis is logically structured as a two-stage process. First, a stable tosylhydrazone intermediate is prepared and isolated. Second, this intermediate is subjected to cyclization to form the target thiadiazole. This staged approach enhances the purity of the final product and allows for clear characterization at the intermediate step.

Caption: Two-stage workflow for thiadiazole synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural choices to ensure reproducibility and safety.

Stage 1: Synthesis of Tosylhydrazone Intermediates

The formation of the tosylhydrazone is a robust condensation reaction.[7][8] These intermediates are typically stable, crystalline solids, which facilitates their purification by simple recrystallization.

Protocol 1: Synthesis of (E)-1-(pyridin-4-yl)ethan-1-one tosylhydrazone

-

Materials:

-

4-Acetylpyridine (1.0 eq)

-

p-Toluenesulfonylhydrazide (Tosylhydrazine) (1.05 eq)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylpyridine in absolute ethanol (approx. 5-10 mL per gram of acetylpyridine).

-

Add p-toluenesulfonylhydrazide to the solution.

-

Add 2-3 drops of concentrated HCl to catalyze the reaction. The use of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30-60 minutes to promote crystallization.

-

Collect the resulting crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.

-

Protocol 2: Synthesis of Pyridine-4-carbaldehyde tosylhydrazone

-

Materials:

-

Pyridine-4-carbaldehyde (1.0 eq)[9]

-

p-Toluenesulfonylhydrazide (1.05 eq)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve pyridine-4-carbaldehyde in methanol or ethanol in a round-bottom flask.[10]

-

Add p-toluenesulfonylhydrazide to the solution and stir. Aldehydes are generally more reactive than ketones, so acid catalysis may not be strictly necessary, though it can accelerate the reaction.

-

Stir the mixture at room temperature for 4-6 hours or at a gentle reflux for 1-2 hours. Monitor by TLC.

-

A precipitate will typically form as the reaction proceeds. Once complete, cool the flask in an ice bath.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.

-

| Intermediate Product | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆) |

| 4-Acetylpyridine Tosylhydrazone | 85-95% | 165-168 | δ ~2.3 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, C-CH₃), ~7.7-8.6 (m, Ar-H), ~11.0 (s, 1H, NH) |

| Pyridine-4-carbaldehyde Tosylhydrazone | 90-98% | 158-161 | δ ~2.4 (s, 3H, Ar-CH₃), ~7.6-8.7 (m, Ar-H), ~8.1 (s, 1H, CH=N), ~11.5 (s, 1H, NH) |

Stage 2: Hurd-Mori Cyclization to form the 1,2,3-Thiadiazole

This stage requires careful handling of thionyl chloride, a corrosive and highly reactive reagent. All operations must be conducted in a well-ventilated fume hood.

Protocol 3: Synthesis of 4-(5-methyl-1,2,3-thiadiazol-4-yl)pyridine

-

Materials:

-

(E)-1-(pyridin-4-yl)ethan-1-one tosylhydrazone (1.0 eq)

-

Thionyl Chloride (SOCl₂) (5-10 eq, used as reagent and solvent)

-

Dichloromethane (DCM) (optional solvent)

-

-

Procedure:

-

CRITICAL SAFETY NOTE: Thionyl chloride reacts violently with water and is corrosive.[11] Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work exclusively in a fume hood.

-

In a dry, round-bottom flask equipped with a stir bar and a gas outlet bubbler (to vent HCl and SO₂ gases), place the tosylhydrazone intermediate.

-

Cool the flask to 0 °C in an ice bath. This initial cooling is essential to control the initial exothermic reaction upon addition of thionyl chloride.

-

Slowly add excess thionyl chloride dropwise to the cooled, stirring solid. The reaction can be performed neat in SOCl₂ or by dissolving the hydrazone in a minimal amount of anhydrous DCM before adding SOCl₂.

-

After the initial addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The mixture may change color (often to a dark brown or red).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of cold saturated sodium bicarbonate (NaHCO₃) solution. This must be done cautiously in the fume hood as it will quench the excess SOCl₂ in a highly exothermic and gas-evolving reaction.

-

Neutralize the aqueous solution to pH 7-8 with solid NaHCO₃ or aqueous sodium hydroxide.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

-

Protocol 4: Synthesis of this compound

-

The procedure is identical to Protocol 3, but starting with pyridine-4-carbaldehyde tosylhydrazone. The reaction often proceeds more readily.

| Final Product | Starting Material | Typical Yield | Melting Point (°C) |

| This compound | Pyridine-4-carbaldehyde tosylhydrazone | 60-75% | 88-91 |

| 4-(5-methyl-1,2,3-thiadiazol-4-yl)pyridine | 4-Acetylpyridine tosylhydrazone | 55-70% | 74-77 |

Synthesis of Derivatives: A Modular Approach

The true power of this synthetic platform lies in its modularity, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies.

The primary strategy for creating derivatives involves modifying the initial pyridine-based carbonyl starting material. By introducing substituents on the pyridine ring of 4-acetylpyridine or pyridine-4-carbaldehyde, these modifications are carried through the two-step sequence to the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 7. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)pyridine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(1,2,3-Thiadiazol-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the synthetic pathways, spectroscopic characterization, and reactivity of this molecule. Furthermore, it explores the potential therapeutic applications of pyridine-substituted thiadiazoles, drawing on the known biological activities of this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecular scaffold.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating both pyridine and thiadiazole rings have garnered significant attention due to their diverse pharmacological profiles. This compound is a molecule that marries the hydrogen-bonding capabilities and electronic properties of the pyridine ring with the unique chemical reactivity and metabolic stability of the 1,2,3-thiadiazole moiety. The 1,2,3-thiadiazole ring, while less common than its 1,3,4- and 1,2,4-isomers, offers a distinct chemical profile, particularly in its propensity for thermal and photochemical decomposition to yield reactive intermediates. This guide aims to consolidate the available information on this compound, providing a technical resource for its synthesis, characterization, and potential exploitation in drug discovery programs.

Chemical Synthesis

The primary and most established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. For the synthesis of this compound, the logical precursor would be the thiosemicarbazone of 4-acetylpyridine.

Synthetic Workflow: Hurd-Mori Synthesis

The synthesis of this compound can be conceptualized in a two-step process starting from commercially available 4-acetylpyridine.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general principles of the Hurd-Mori synthesis.

Step 1: Synthesis of 4-Acetylpyridine thiosemicarbazone

-

Dissolve 4-acetylpyridine (1 equivalent) in ethanol.

-

Add a solution of thiosemicarbazide (1 equivalent) in hot water to the ethanolic solution of 4-acetylpyridine.

-

Add a few drops of a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-acetylpyridine thiosemicarbazone.

Step 2: Synthesis of this compound

-

To an ice-cooled, stirred solution of thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents), add 4-acetylpyridine thiosemicarbazone (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physical and Spectroscopic Properties

| Property | Value (for 3-(1,2,3-Thiadiazol-4-yl)pyridine) |

| Molecular Formula | C₇H₅N₃S |

| Molecular Weight | 163.2 g/mol |

| Melting Point | 90-92 °C[2] |

| Boiling Point (Predicted) | 319.9 ± 34.0 °C[2] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³[2] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons. The α-protons (adjacent to the nitrogen) will appear most downfield, followed by the γ-proton, and then the β-protons. The thiadiazole proton will likely appear as a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the two carbons of the thiadiazole ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the pyridine and thiadiazole rings, and potentially C-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of N₂, a characteristic of 1,2,3-thiadiazoles.[3]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the properties of both the pyridine and the 1,2,3-thiadiazole rings.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and is generally resistant to electrophilic aromatic substitution, which would occur preferentially at the 3- and 5-positions if forced. Conversely, it is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group or quaternization of the nitrogen.

-

1,2,3-Thiadiazole Ring: This ring is known for its propensity to undergo thermal or photochemical decomposition with the extrusion of molecular nitrogen (N₂).[4] This process generates a highly reactive thiirene intermediate, which can then rearrange to a thioketene or undergo other reactions. This reactivity makes 1,2,3-thiadiazoles useful precursors for the synthesis of other sulfur-containing compounds. The ring is generally stable to acidic conditions but can be susceptible to ring-opening under strong basic conditions.

Caption: Decomposition pathway of the 1,2,3-thiadiazole ring.

Potential Applications in Drug Development

While specific biological studies on this compound are limited, the broader class of pyridine-substituted thiadiazoles has shown significant promise in various therapeutic areas. The thiadiazole scaffold is a common feature in many medicinal agents.[1]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of pyridine-thiazole and pyridine-thiadiazole hybrids against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma.[1][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases.[1]

-

Anti-inflammatory Activity: Pyridine-based thiadiazole derivatives have been investigated as potential anti-inflammatory agents, with some compounds showing efficacy comparable to standard drugs like diclofenac.[6] The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[6]

-

Antimicrobial Activity: The combination of pyridine and thiadiazole moieties has led to the development of compounds with potent antibacterial and antifungal activities. These compounds have shown efficacy against a range of pathogens and, in some cases, low cytotoxicity to human cells, making them attractive candidates for further development.

The diverse biological activities of related compounds suggest that this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents. Further investigation into its biological profile is warranted.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry. While detailed experimental data for this specific molecule is sparse, its synthesis is achievable through established methods like the Hurd-Mori synthesis. The molecule's chemical reactivity is characterized by the interplay of the basic and electron-deficient pyridine ring and the thermally/photochemically labile 1,2,3-thiadiazole ring. The extensive body of research on the biological activities of related pyridine-thiadiazole compounds strongly suggests that this compound is a promising candidate for further investigation in drug discovery programs targeting cancer, inflammation, and infectious diseases. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

-

Al-Warhi, T., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(16), 4983. [Link]

-

Chornous, V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(10), 1234. [Link]

-

Gouda, M. A., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 8(18), 16275-16288. [Link]

-

Li, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][5]Thiadiazole Moiety. Chemistry & Biodiversity, e202400135. [Link]

-

Ullah, H., et al. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. Retrieved from [Link]

- Meier, H., & Voigt, E. (1972). The Thermal and Photochemical Decomposition of 1,2,3-Thiadiazoles. Tetrahedron, 28(2), 187-198.

- Kasiramar, G. (2019). Review on substituted 1, 3, 4 thiadiazole compounds. International Journal of Pharmacy and Analytical Research, 6(2), 222-231.

-

NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Ali, T. E. S., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(11), 2822. [Link]

-

Batt, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4537–4554. [Link]

-

TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL THIADIAZOLE AND THIAZOLIDINONE INCORPORATED DIHYDROPYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

Cariati, E., et al. (2024). 1,4-Diiodotetrafluorobenzene 3,5-Di-(Pyridin-4-Yl)-1,2, 4-Thiadiazole. Molbank, 2024(1), M1834. [Link]

-

U.S. Food and Drug Administration. (n.d.). 4-(4-CHLORO-1,2,5-THIADIAZOL-3-YL)PYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. Retrieved from [Link]

-

Reddy, S. R., et al. (2016). Synthesis and Characterization of Novel Pyridine Associated 1,2,4-Triazolo-1,3,4-thiadiazines. Asian Journal of Chemistry, 28(8), 1708-1712. [Link]

- Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 455-469.

-

Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19, 5239–5251. [Link]

-

ResearchGate. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 4-propyl-3-(pyridin-2-yl)-1,2,4-thiadiazol-5(4H)-one. Retrieved from [Link]

-

Annals of Medical and Health Sciences Research. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11849-11867. [Link]

-

American Chemical Society. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11849-11867. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(1,2,5-Thiadiazol-3-yloxy)methyl]pyridine. Retrieved from [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical properties of thiadiazole compounds. Retrieved from [Link]

Sources

- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-1,2,3-THIADIAZOLYL)PYRIDINE | 18212-27-6 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(1,2,3-Thiadiazol-4-yl)pyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,2,3-Thiadiazol-4-yl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While detailed experimental spectra for this specific molecule are not widely published, this document, grounded in established principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for the identification, verification, and structural elucidation of this and related compounds.

Introduction and Molecular Structure

This compound is a bi-heterocyclic molecule featuring a pyridine ring linked at the 4-position to the 4-position of a 1,2,3-thiadiazole ring. The molecular formula is C₇H₅N₃S, and it has a monoisotopic mass of 163.02 g/mol . The structural arrangement of these two aromatic rings dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts are based on the known effects of the electron-withdrawing nature of the pyridine nitrogen and the thiadiazole ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet (d) | 2H | H2, H6 |

| ~7.85 | Doublet (d) | 2H | H3, H5 |

| ~9.10 | Singlet (s) | 1H | H5' |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C2, C6 |

| ~121.0 | C3, C5 |

| ~140.0 | C4 |

| ~155.0 | C4' |

| ~135.0 | C5' |

Rationale for Predictions:

-

¹H NMR: The protons on the pyridine ring (H2/H6 and H3/H5) are expected to appear as two distinct doublets due to the symmetry of the 4-substituted pyridine. The protons ortho to the nitrogen (H2/H6) will be the most deshielded and appear at the lowest field (~8.70 ppm). The meta protons (H3/H5) will be more shielded and appear upfield (~7.85 ppm). The single proton on the thiadiazole ring (H5') is in a unique electronic environment and is anticipated to be a singlet at a significantly downfield position (~9.10 ppm), characteristic of protons on electron-deficient heterocyclic rings.[1]

-

¹³C NMR: The carbon atoms of the pyridine ring will show a pattern typical for 4-substitution. The carbons adjacent to the nitrogen (C2/C6) are expected around 150.5 ppm. The C3/C5 carbons will be further upfield (~121.0 ppm). The substituted carbon C4, will be at a lower field (~140.0 ppm). For the thiadiazole ring, the carbon attached to the pyridine ring (C4') is predicted to be the most downfield (~155.0 ppm), while the C5' carbon is expected around 135.0 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be necessary compared to the ¹H NMR experiment to obtain a good signal-to-noise ratio.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be characterized by vibrations of the pyridine and thiadiazole rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1600, ~1480, ~1420 | Medium-Strong | C=C and C=N stretching (pyridine and thiadiazole rings) |

| ~1220 | Medium | C-N stretching |

| ~1070 | Medium | Ring breathing (thiadiazole) |

| ~995 | Strong | Pyridine ring breathing |

| 820-800 | Strong | C-H out-of-plane bending (para-disubstituted-like pyridine) |

| ~750 | Medium | C-S stretching |

Rationale for Predictions:

The spectrum will be dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹. A series of characteristic bands between 1400 and 1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of both heterocyclic rings. A strong band around 995 cm⁻¹ is characteristic of the pyridine ring breathing mode. The out-of-plane C-H bending for the 4-substituted pyridine ring is expected in the 820-800 cm⁻¹ region. The vibrations of the 1,2,3-thiadiazole ring, including C-N, C-S, and ring breathing modes, will also be present.[1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of solid sample placed directly on the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 163 | [M]⁺ (Molecular Ion) |

| 135 | [M - N₂]⁺ |

| 104 | [C₅H₄N-CN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Rationale for Predictions:

The molecular ion peak [M]⁺ is expected at an m/z of 163, corresponding to the molecular weight of the compound. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment at m/z 135. Further fragmentation of the pyridine ring could lead to the loss of HCN, giving a fragment at m/z 104. The pyridyl cation at m/z 78 is also a likely fragment.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is often used with LC-MS and would likely show a strong protonated molecular ion [M+H]⁺ at m/z 164.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data and outlines the standard experimental protocols for their acquisition. The unique electronic interplay between the pyridine and 1,2,3-thiadiazole rings results in a distinct set of spectroscopic signatures. For researchers working on the synthesis and application of this compound, this guide serves as a foundational reference for structural confirmation and purity assessment. It is recommended that this predictive data be confirmed with experimental results for definitive characterization.

References

Sources

The Versatile Scaffold: A Technical Guide to the Biological Prowess of Pyridyl-Thiadiazoles

Introduction: The Rise of a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks with diverse pharmacological potential is perpetual. Among these, heterocyclic compounds have consistently emerged as a cornerstone of drug discovery. The pyridyl-thiadiazole scaffold, a unique amalgamation of a pyridine ring and a 1,3,4-thiadiazole ring, has garnered significant attention for its broad spectrum of biological activities. This technical guide serves as an in-depth review for researchers, scientists, and drug development professionals, elucidating the synthesis, biological evaluation, and structure-activity relationships of pyridyl-thiadiazole derivatives. We will delve into the causality behind experimental choices, from synthetic strategies to biological assay selection, providing a comprehensive understanding of this promising class of compounds. The inherent properties of the 1,3,4-thiadiazole ring, such as its mesoionic character, allow for enhanced cellular membrane permeability and strong interactions with biological targets, often leading to compounds with favorable toxicity profiles and high selectivity.[1]

Core Synthesis Strategies: Building the Pyridyl-Thiadiazole Framework

The foundation for exploring the biological activities of this scaffold lies in its efficient synthesis. The principal starting material for many derivatives is 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole . A common and effective method for its preparation involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole

This protocol outlines a reliable method for the synthesis of the core scaffold.

Materials:

-

Isonicotinic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate solution (5%)

-

Dimethylformamide (DMF)

-

Water (H₂O)

Procedure:

-

A mixture of isonicotinic acid (50 mmol), thiosemicarbazide (50 mmol), and POCl₃ (20 mL) is refluxed for 2 hours at 75 °C.[2]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting crude product is collected by filtration.

-

The crude product is then treated with a 5% sodium carbonate solution until the pH of the mixture reaches 8.

-

The solid is filtered, washed with water, and dried.

-

Recrystallization from a DMF/H₂O (1:2) mixture yields the pure 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole.

Characterization: The synthesized compound should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, and Mass spectrometry to confirm its structure.[3]

The primary amino group on the thiadiazole ring serves as a versatile handle for further chemical modifications, leading to a diverse library of derivatives, most notably Schiff bases and Mannich bases.

Diagram: General Synthetic Workflow

Caption: Synthetic workflow for pyridyl-thiadiazole derivatives.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

The true value of the pyridyl-thiadiazole scaffold lies in its remarkable versatility, demonstrating a wide array of biological activities. This section will explore the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridyl-thiadiazole derivatives have emerged as potent anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR).[1][6]

The anticancer activity of these derivatives is significantly influenced by the nature of the substituents on both the pyridine and thiadiazole rings. For instance, the introduction of different aryl groups via Schiff base formation can modulate the cytotoxic potency. One study found that a 1,3,4-thiadiazole derivative, compound 4h , exhibited excellent performance against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines with IC₅₀ values of 2.03 ± 0.72 µM and 2.17 ± 0.83 µM, respectively, which were better than the reference drug.[4][6] Molecular docking studies of this compound revealed a potential binding site within the EGFR tyrosine kinase domain.[4]

Another study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives showed that compound 1 had potent activity against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines with IC₅₀ values of 7.01 ± 0.39 µM, 24.3 ± 1.29 µM, and 9.55 ± 0.51 µM, respectively.[7] This compound also demonstrated greater selectivity towards cancer cells over normal cell lines compared to doxorubicin.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a primary screening tool for novel anticancer compounds.[8]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridyl-thiadiazole derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Pyridyl-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4h | HCT-116 | 2.03 ± 0.72 | [4][6] |

| 4h | HepG-2 | 2.17 ± 0.83 | [4][6] |

| 1 | RXF393 | 7.01 ± 0.39 | [7] |

| 1 | HT29 | 24.3 ± 1.29 | [7] |

| 1 | LOX IMVI | 9.55 ± 0.51 | [7] |

| Pyridone-based analogue | A549 | ~0.008 - 0.015 | [5][8] |

| Pyridone-based analogue | MCF-7 | ~0.008 - 0.015 | [5][8] |

| Thiazole-based derivative | A549/MCF-7 | ~0.050 - 0.120 | [5][8] |

| 6g | A549 | 1.537 ± 0.097 | [9] |

| 6d | A549 | 5.176 ± 0.164 | [9] |

| 6j | A549 | 8.493 ± 0.667 | [9] |

| 9a | MCF-7 | 3.31 | [1] |

| 8b | EGFR Inhibition | 0.15 | [1] |

| 9a | EGFR Inhibition | 0.08 | [1] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridyl-thiadiazole scaffold has also demonstrated significant potential as a source of novel antimicrobial agents, effective against both bacteria and fungi.[10][11][12][13]

The antimicrobial efficacy of these compounds is highly dependent on the substituents. For example, a study on a series of pyridine derivatives containing an imidazo[2,1-b][4][10][14]thiadiazole moiety found that a 4-fluoro substituted compound (17d ) exhibited the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice as active as the positive control gatifloxacin.[12][13] Another study on pyrimidine-linked 1,3,4-thiadiazole Mannich bases identified two compounds, 8a and 8b , as having the most potent biological activity.[15][16] The nature of the groups attached to the core structure is crucial for their antifungal and antibacterial properties.[15]

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the pyridyl-thiadiazole derivatives in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbe and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Table 2: Antimicrobial Activity of Selected Pyridyl-Thiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 17d | Bacteria | 0.5 | [12][13] |

| 17a | C. albicans | 8 | [12][13] |

| 4c | B. subtilis | 0.12 | [11] |

| 9a | B. subtilis | 0.12 | [11] |

| 9b | A. fumigatus | 0.9 | [11] |

| 9b | G. candidum | 0.08 | [11] |

| 9b | S. aureus | 1.95 | [11] |

| A-series (3-pyridyl) | Gram-positive bacteria | <3.09 - 500 | [10] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several pyridyl-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[17][18] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[19]

Molecular docking studies have been instrumental in understanding the interaction of these derivatives with COX enzymes. By designing compounds that selectively bind to the COX-2 isoform, it is possible to develop anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[19] The synthesis of Schiff bases and Mannich bases of 1,3,4-thiadiazoles has yielded compounds with notable anti-inflammatory and analgesic activities.[17][20] For instance, in a study of N-Mannich bases, compounds 7b and 8c exhibited excellent anti-inflammatory activity.[20]

This in vivo assay is a classic and reliable method for screening acute anti-inflammatory activity.

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% in saline)

-

Pletysmometer or calipers

-

Test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

The pyridyl-thiadiazole scaffold has also been explored for its anticonvulsant properties, with several derivatives showing promise in preclinical models of epilepsy.[21][22][23]

The anticonvulsant activity is influenced by the nature of the substituents on the thiadiazole ring. For example, a series of 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives were synthesized and screened, with compounds 3a and 3b demonstrating excellent anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. Another study highlighted that the introduction of specific aromatic and alkyl groups on a 2-aryl-5-hydrazino-1,3,4-thiadiazole scaffold led to potent anticonvulsant compounds with reduced neurotoxicity.[22]

The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[21]

Materials:

-

Mice or rats

-

An electroconvulsive shock apparatus

-

Corneal electrodes

-

Test compounds and a standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Grouping and Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds and the standard drug.

-

Induction of Seizure: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity. Calculate the percentage of protection in each group.

Conclusion and Future Perspectives

The pyridyl-thiadiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease of introducing diverse functional groups have enabled the creation of a vast chemical space with a wide range of biological activities. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of pyridyl-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

The provided experimental protocols and mechanistic insights are intended to empower researchers to rationally design and evaluate new pyridyl-thiadiazole-based drug candidates. Future research in this area should continue to focus on:

-

Elucidation of precise mechanisms of action: While docking studies provide valuable hypotheses, further biochemical and cellular assays are needed to confirm the molecular targets and signaling pathways.

-

Optimization of pharmacokinetic properties: In addition to potent biological activity, successful drug candidates must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties.

-

Exploration of novel therapeutic areas: The inherent versatility of the scaffold suggests that its potential may extend beyond the activities discussed herein.

By leveraging the knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the pyridyl-thiadiazole scaffold, paving the way for the development of novel and effective treatments for a multitude of diseases.

References

-

Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6368. [Link]

-

Kumar, A., et al. (2016). Synthesis, characterization and biological evaluation of novel pyrimidine linked 1,3,4-thiadiazole mannich-base derivatives for their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 8(4), 834-841. [Link]

- Singh, D., et al. (2025).

-

Tay, N. F., et al. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

Noolvi, M. N., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. [Link]

-

Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6368. [Link]

-

Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(5), 8526-8539. [Link]

- Shaker, Y. M., et al. (2024). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10.

-

Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 47(3), 475-491. [Link]

-

Gomha, S. M., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 28(14), 5396. [Link]

-

Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. [Link]

- Yar, M. S., et al. (2014). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 2(1), 1-15.

-

Gupta, A., et al. (2009). Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. European Journal of Medicinal Chemistry, 44(3), 1100-1105. [Link]

-

Li, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][10][14]Thiadiazole Moiety. Chemistry & Biodiversity, e202400135. [Link]

- Yousif, E., et al. (2017). Synthesis, characterization and anticancer activity of new 1,3,4-thiadiazole-based compounds. Journal of Chemical and Pharmaceutical Sciences, 10(1), 221-225.

-

Al-Ghorbani, M., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30985-30997. [Link]

-

Fares, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1459. [Link]

-

Kumar, A., et al. (2019). Synthesis, characterization and biological evaluation of some novel N-Mannich bases of heterocyclic 1,3,4-thiadiazole. Journal of Drug Delivery and Therapeutics, 9(4-s), 629-637. [Link]

- Siddiqui, N., et al. (2010). 2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives as anticonvulsant agents: Synthesis and evaluation. Indian Journal of Chemistry - Section B, 49B(11), 1528-1533.

- Gomha, S. M., et al. (2019). Docking interaction with EGFR of all the tested compounds, 5 and 8a-f.

-

Li, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][10][14]Thiadiazole Moiety. Chemistry & Biodiversity, e202400135. [Link]

-

Abdel-rahman, A. A.-H., et al. (2025). Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors. Drug Development Research, 86(1), e70035. [Link]

-

Kumar, A., et al. (2016). Synthesis, characterization and biological evaluation of novel pyrimidine linked 1,3,4-thiadiazole mannich-base derivatives for their antimicrobial activities. ResearchGate. [Link]

-

Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. [Link]

-

Pund, A. A., et al. (2021). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis and in Silico ADME Studies. Polycyclic Aromatic Compounds, 41(5), 1083-1096. [Link]

- Al-Warhi, T., et al. (2021). Docking studies of derivatives in COX-1/-2 and 5-LOX crystal structures.

-

Patel, A., et al. (2012). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. E-Journal of Chemistry, 9(4), 2524-2531. [Link]

- Singh, D., et al. (2025). Scheme for the synthesis of Schiff's derivatives of 1,3,4-thiadiazol-2-amine. PubMed Central.

-

Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25953-25966. [Link]

-

Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. [Link]

-

El-Sayed, N. N. E., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC Medicinal Chemistry, 14(7), 1321-1342. [Link]

-

Wujec, M., et al. (2022). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. International Journal of Molecular Sciences, 23(19), 11173. [Link]

Sources

- 1. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]

- 8. theaspd.com [theaspd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of Schiff Bases of 2-Amino-5-(4-pyridyl)-1,3,4-Thiodiazol | Semantic Scholar [semanticscholar.org]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. jddtonline.info [jddtonline.info]

- 21. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arjonline.org [arjonline.org]

- 23. Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Toxicity Prediction of 1,2,3-Thiadiazole Scaffolds: A Framework for Early-Stage Risk Assessment

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the early identification of potential liabilities is the cornerstone of efficient and successful drug development. The 1,2,3-thiadiazole scaffold, a privileged heterocyclic motif, is of significant interest due to its broad spectrum of biological activities, including potential anticancer, antiviral, and antifungal properties[1]. However, like any novel chemical entity, its journey from hit to lead is fraught with potential toxicological hurdles. Proactively addressing these concerns through computational, or in silico, methods is no longer a niche activity but a regulatory and economic imperative.[2][3]

This guide provides a comprehensive framework for the in silico toxicity assessment of 1,2,3-thiadiazole derivatives. It is designed not as a rigid protocol but as a strategic workflow, emphasizing the scientific rationale behind each step to build a robust, self-validating toxicity profile. Our objective is to move beyond mere data generation to a weight-of-evidence approach that informs chemical design and minimizes late-stage attrition.[4][5]

The Paradigm: Why In Silico First?

The principle of "fail early, fail cheap" is paramount in pharmaceutical research. Traditional animal testing is resource-intensive and ethically challenging.[3][6] In silico toxicology (IST) offers a powerful alternative, aligning with the 3Rs (Replacement, Reduction, and Refinement) and providing critical insights long before a compound is synthesized.[7] Regulatory bodies, including those adhering to the International Council for Harmonisation (ICH) M7 guideline for mutagenic impurities, now explicitly accept and often require computational assessments.[2][8]

For 1,2,3-thiadiazole scaffolds, an early computational screen is vital. The ring system itself, or its potential metabolites, could harbor structural alerts for toxicity. Identifying these liabilities in silico allows medicinal chemists to design-out toxicity while retaining efficacy, a core tenet of modern drug discovery.

The overall strategy integrates multiple computational methodologies, each providing a unique piece of the puzzle. The results are not viewed in isolation but are synthesized to form a comprehensive hazard assessment.

Caption: Integrated workflow for in silico toxicity assessment.

Core Methodologies: A Multi-Pronged Approach

No single in silico method is foolproof. The strength of our assessment lies in the convergence of evidence from orthogonal techniques. For any 1,2,3-thiadiazole candidate, we deploy a battery of analyses.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling

The (Q)SAR paradigm is foundational to predictive toxicology, operating on the principle that a chemical's structure dictates its biological activity.[3][9] For regulatory submissions, particularly under ICH M7, a dual-pronged (Q)SAR assessment is required, using two complementary methodologies.[7][10]

-

Expert Rule-Based Systems: These systems contain knowledge curated by human experts into a set of structural rules or "alerts" that are associated with specific toxicities.

-

Example Tool: Derek Nexus® by Lhasa Limited.[11]

-

Causality: Derek Nexus excels at identifying well-understood toxicophores.[12] If a 1,2,3-thiadiazole derivative contains a substructure known to be, for example, a mutagenic Michael acceptor, Derek will flag it, explain the mechanistic reasoning, and provide literature references.[11]

-

-

Statistical-Based Systems: These platforms use machine learning algorithms to build predictive models from large datasets of chemical structures and their corresponding experimental toxicity data.

-

Example Tool: Sarah Nexus® by Lhasa Limited.[10]

-

Causality: Sarah Nexus can identify statistical correlations that may not yet be codified in expert rules, potentially flagging novel or less understood toxicophores.[12][13] It operates by analyzing fragments and their prevalence in mutagenic vs. non-mutagenic compounds within its training set.[12]

-

The rationale for this dual approach is to maximize sensitivity and minimize the chance of a false negative. An expert system knows the established rules, while a statistical system can learn new ones from data.

Caption: (Q)SAR decision process following ICH M7 guidelines.

Read-Across for Data Gap Filling

Read-across is a powerful and pragmatic approach used to predict the properties of a data-poor "target" chemical by using data from one or more structurally similar "source" analogues.[14][15][16] This is not a fully automated process but a knowledge-driven one, predicated on the assumption that structural similarity implies similar toxicological behavior.[16]

The justification for using read-across rests on forming a scientifically defensible category of chemicals. For a novel 1,2,3-thiadiazole, the workflow is as follows:

-

Define the Endpoint: Clearly state the toxicity endpoint (e.g., acute oral toxicity, skin sensitization).

-

Identify Analogues: Search chemical toxicity databases (see Table 3) for structurally similar compounds with available experimental data. Similarity can be based on the core scaffold, functional groups, or predicted metabolites.

-

Justify Analogue Selection: This is the critical step. The justification must be based on shared structural features, physicochemical properties, and, ideally, a common mechanism or metabolic pathway. For a 1,2,3-thiadiazole, one might look for other thiadiazoles with similar substitution patterns.

-

Predict and Document: Use the data from the source analogue(s) to make a qualitative or quantitative prediction for the target compound.[17] The entire rationale must be transparently documented.

Molecular Docking for Mechanistic Insight

While (Q)SAR predicts if a compound might be toxic, molecular docking can help explain why. This technique predicts the preferred orientation of a ligand (our 1,2,3-thiadiazole derivative) when bound to a macromolecular target, such as a protein or enzyme known to be involved in a toxicity pathway.[18][19]

For example, many toxicities are mediated by interactions with specific proteins:

-

Cytochrome P450 (CYP) enzymes: Inhibition can lead to drug-drug interactions.

-

hERG channel: Blockade can cause cardiotoxicity.

-

Nuclear receptors (e.g., PXR, AhR): Activation can induce gene expression related to adverse outcomes.

A molecular docking study can assess whether a 1,2,3-thiadiazole derivative is likely to bind to these off-targets, providing a mechanistic hypothesis for a potential toxicity flagged by a (Q)SAR model.[20][21]

A Practical Step-by-Step Protocol

Let's apply this framework to a hypothetical novel 1,2,3-thiadiazole derivative, "Thiadiazole-X".

Objective: To perform a preliminary in silico toxicity assessment of Thiadiazole-X.

Methodology:

-

Structure Preparation:

-

Draw Thiadiazole-X in a chemically intelligent format (e.g., SMILES, MOL file).

-

Ensure the structure is correctly represented, including stereochemistry and tautomeric state.

-

-

Initial Mutagenicity & Genotoxicity Screening (ICH M7):

-

Step 2a (Expert System): Submit the structure to Derek Nexus.[22] Analyze the output for any structural alerts related to mutagenicity, clastogenicity, or carcinogenicity. The report will provide a likelihood (e.g., "Plausible") and the underlying reasoning.[11]

-

Step 2b (Statistical System): Submit the structure to Sarah Nexus.[13] Analyze the prediction (Positive or Negative) for Ames mutagenicity. The output will detail the fragments contributing to the prediction and the confidence level.[12]

-

Step 2c (Expert Review): Consolidate the results. If both systems predict negative, confidence is high. If one or both are positive, the compound carries a significant mutagenicity risk that requires further investigation or redesign.[7]

-

-

Broad-Spectrum Toxicity Endpoint Prediction:

-

Submit the Thiadiazole-X structure to a platform that covers multiple endpoints (e.g., the full Derek Nexus profile).

-

Evaluate predictions for key toxicities relevant to the intended therapeutic area.

-

| Toxicity Endpoint | Relevance in Drug Development |

| Mutagenicity | A primary concern due to its link with carcinogenicity; heavily regulated (ICH M7). |

| Carcinogenicity | A critical long-term toxicity endpoint for drugs intended for chronic use. |

| Hepatotoxicity (DILI) | A leading cause of drug failure and post-market withdrawal. |

| Cardiotoxicity (hERG) | A significant safety concern leading to potentially fatal arrhythmias. |

| Skin Sensitization | Important for topically applied drugs but also relevant for systemic drugs. |

| Reproductive/Developmental Toxicity | Critical for drugs that may be used by women of childbearing potential. |

Table 1: Key In Silico Toxicity Endpoints and Their Significance.

-

ADMET Profiling:

-

Utilize a comprehensive ADMET prediction tool to evaluate the broader safety and pharmacokinetic profile.[23]

-

Assess parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, CYP enzyme inhibition, and plasma protein binding.[24][25] Poor ADMET properties can themselves contribute to toxicity.

-

-

Mechanistic Investigation (If Necessary):

-

If a toxicity is flagged (e.g., Derek predicts "Plausible" hepatotoxicity), identify potential protein targets.

-

Perform molecular docking of Thiadiazole-X against relevant protein structures (e.g., key CYP enzymes, PXR) to assess binding affinity and pose. This can support or refute the (Q)SAR prediction.

-

-

Data Synthesis and Reporting:

-

Compile all predictions into a single report.

-

Perform a "weight of evidence" assessment. Do multiple, independent methods point to the same liability?

-

Conclude with a clear recommendation: "Low risk, proceed," "Moderate risk, requires specific in vitro follow-up," or "High risk, recommend redesign."

-

Essential Data Sources and Tools

A robust in silico assessment relies on high-quality data and validated software. The table below lists critical resources.

| Resource | Type | Description & Primary Use |

| Derek Nexus® | Commercial Software | Expert rule-based system for predicting multiple toxicity endpoints.[10] |

| Sarah Nexus® | Commercial Software | Statistical-based system for predicting Ames mutagenicity.[10] |

| Toxicity Reference Database (ToxRefDB) | Public Database (US EPA) | Contains extensive animal toxicity data from guideline studies, useful for building models and read-across.[6][26] |

| Aggregated CompTox Resource (ACToR) | Public Database (US EPA) | Aggregates data from over 1,000 public sources on chemical toxicity.[6][26] |

| DSSTox Database | Public Database (US EPA) | Provides high-quality chemical structures linked to toxicity data.[6] |

| ECHA Database | Public Database (ECHA) | Contains data submitted for REACH registration, a vast source for read-across.[27] |

| ADMET Predictor™ / pkCSM | Commercial/Free Tools | Platforms for predicting a wide range of ADMET properties.[23] |

Table 2: Essential Public & Commercial Toxicology Resources.

Conclusion: From Prediction to Informed Decisions

The in silico toxicity prediction of 1,2,3-thiadiazole scaffolds is a critical, data-driven strategy to de-risk drug discovery programs. By integrating complementary methods—(Q)SAR, molecular docking, and read-across—we can build a comprehensive and defensible toxicity profile early in the design-make-test-analyze cycle.

This approach is not about replacing laboratory experiments but about making them more intelligent and targeted. An in silico alert for hepatotoxicity can guide the selection of specific in vitro assays; a negative mutagenicity prediction across multiple systems can justify moving a compound forward with greater confidence. As Senior Application Scientists, our role is to leverage these powerful computational tools to provide clear, actionable insights, ensuring that the journey of a promising scaffold like 1,2,3-thiadiazole is guided by safety and efficacy from the very beginning.

References

- Approaches for read-across in chemical risk assessment - ECETOC.

- 2.6 Read-Across Toxicity Predictions | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research.

- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene.

- Chemical Toxicity Databases - US EPA.

- Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC.

- Advancing Safety Standards: International Guidelines and In Silico Toxicology - Instem.

- In silico toxicology protocols - PMC - NIH.

- Common Chemical Hazard and Toxicology Databases for PSRA Professionals.

- Chapter: Appendix B: Available Data or Databases - National Academies of Sciences, Engineering, and Medicine.

- How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited.

- Use of analogues and read-across in risk assessment - Canada.ca.

- Chemical Categories and Read Across - JRC Publications Repository.

- Derek Nexus for toxicity prediction – What package is right for me? - Optibrium.

- Downloadable Computational Toxicology Data | US EPA.

- ISTAS: RISCTOX: a comprehensive database on toxic and hazardous substances.

- Principles and procedures for assessment of acute toxicity incorporating in silico methods.

- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC - NIH.

- In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central.

- What is In Silico Toxicology? - News-Medical.Net.

- In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC.

- In Silico Mutagenicity Assessment - Lhasa Limited.

- In Silico Toxicology.

- In silico prediction of drug toxicity | Semantic Scholar.

- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

- Project Title: In silico toxicity prediction (ISTP) as a means of screening species for materials science and engineering - Lancaster EPrints.

- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

- Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC - NIH.

- QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer - YMER.

- Metabolic prediction of the compounds by Pre ADMET software. - ResearchGate.

- ADMET Predictions - Computational Chemistry Glossary - Deep Origin.

- QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer | Request PDF - ResearchGate.

- ADMET Prediction Software | Sygnature Discovery.

- Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives | Journal of Wasit for Science and Medicine.

- Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates.

- Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives - ResearchGate.

- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - MDPI.

- Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC - NIH.

- QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC - NIH.

- in silico characterization and preliminary anticancer assessment of some 1,3,4- thiadiazoles.

- In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - NIH.

- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI.

- In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - MDPI.

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH.

- Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository.

- Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC - NIH.

- Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC.

- Anticancer activity of 1,2,3-thiadiazole derivative 113 against U2OS... - ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]